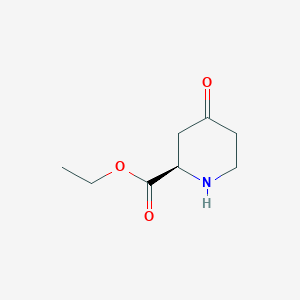

(R)-Ethyl 4-oxopiperidine-2-carboxylate

Description

Fundamental Chemical Structure and Stereochemical Designation

(R)-Ethyl 4-oxopiperidine-2-carboxylate is a heterocyclic organic compound built upon a piperidine (B6355638) ring. Its structure is characterized by several key functional groups that dictate its chemical reactivity and utility. The core is a six-membered ring containing one nitrogen atom. A ketone (or oxo) group is located at the 4-position of this ring, and an ethyl carboxylate group is attached to the 2-position.

The crucial feature of this molecule is the stereocenter at the 2-position of the piperidine ring. The "(R)" designation in its name specifies the absolute configuration of this chiral center, according to the Cahn-Ingold-Prelog priority rules. This specific three-dimensional arrangement is vital for its role in stereoselective synthesis. In many applications and for enhanced stability, the nitrogen atom of the piperidine ring is often protected, commonly with a tert-butoxycarbonyl (Boc) group. cymitquimica.comfishersci.ca This N-Boc protected version is a frequently used intermediate in synthetic chemistry. chemimpex.com

Table 1: Chemical Properties of this compound Derivatives This interactive table details the chemical properties of the N-Boc protected form of this compound.

| Property | Value | Reference |

| IUPAC Name | 1-O-tert-butyl 2-O-ethyl (2R)-4-oxopiperidine-1,2-dicarboxylate | fishersci.ca |

| Molecular Formula | C13H21NO5 | fishersci.casigmaaldrich.com |

| Molecular Weight | 271.31 g/mol | fishersci.casigmaaldrich.com |

| CAS Number | 357154-16-6 | fishersci.casigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| InChI Key | YAVQLRUBKDCOCI-SNVBAGLBSA-N | fishersci.casigmaaldrich.com |

Significance as a Chiral Building Block in Asymmetric Synthesis

The primary significance of this compound lies in its role as a chiral building block. In asymmetric synthesis, the goal is to produce a target molecule as a single enantiomer, which is crucial in the pharmaceutical industry where different enantiomers of a drug can have vastly different biological effects. This compound provides a pre-existing, stereochemically defined center that can be incorporated into a larger molecule, guiding the formation of subsequent stereocenters.

Its utility stems from the combination of its inherent chirality and the presence of versatile functional groups. cymitquimica.com The ketone at the C4-position and the ester at the C2-position can be selectively modified through a wide range of chemical reactions, such as reduction, oxidation, and substitution. This allows chemists to build molecular complexity in a controlled and predictable manner. The use of such chiral precursors is a cornerstone of "chiral pool synthesis," an efficient strategy that leverages naturally occurring or readily available chiral molecules. The industrial-scale production of optically active piperidine derivatives highlights the demand for these valuable intermediates in the pharmaceutical and chemical sectors. google.com

Overview of its Role in the Synthesis of Diverse Chemical Entities

This compound serves as a key intermediate in the synthesis of a variety of complex and biologically active molecules. Its rigid, piperidine-based scaffold is a common motif in many pharmaceutical agents and natural products.

Researchers have utilized this building block in the development of compounds for neuropharmacology and in anti-cancer research. chemimpex.com The piperidine core is a privileged structure in medicinal chemistry, and the specific functionality of this compound makes it an ideal starting point for creating peptide mimetics and other bioactive molecules. chemimpex.com For instance, related piperidinone structures are employed in organocatalytic [4+2] cycloaddition reactions to construct complex spirocyclic scaffolds, which are prevalent in medicinal compounds. nih.gov The synthesis of aspidosperma alkaloids, a class of natural products with significant biological activity, has also been achieved using related diazo-imide substrates derived from piperidinone precursors. arkat-usa.org

Table 2: Examples of Synthetic Applications This table outlines the types of complex molecules and scaffolds synthesized using piperidine-based building blocks.

| Target Molecule/Scaffold | Synthetic Approach | Significance | Reference |

| Chiral Spiro-oxindoles | Organocatalytic [4+2] Cycloaddition | Core structures in medicinal compounds, including p53/Hdm2 inhibitors. | nih.gov |

| Aspidosperma Alkaloid Core | Rh(II)-catalyzed Cyclization-Cycloaddition | Forms the complex skeleton of potent natural products. | arkat-usa.org |

| Bioactive Molecules | General Intermediate | Used in drug discovery for neuropharmacology and anti-cancer agents. | chemimpex.com |

| Optically Active Piperidines | Industrial Scale-up | Serves as a crucial intermediate for various pharmaceuticals. | google.com |

Historical Context and Evolution of Research Interest

While the precise first synthesis of this compound is not prominently documented in initial searches, the interest in piperidine derivatives, in general, has a long history in organic and medicinal chemistry. The development and utility of N-substituted 4-piperidones, such as N-Carbethoxy-4-piperidone, have been established for many years as versatile intermediates. matrix-fine-chemicals.comcymitquimica.comnih.gov

The evolution of research interest specifically in the chiral "(R)" form is intrinsically linked to the broader advancements in asymmetric synthesis and the increasing demand for enantiomerically pure pharmaceuticals. As synthetic methodologies became more sophisticated, allowing for the practical and economic production of single-enantiomer compounds, the value of chiral building blocks like this compound grew substantially. The ability to prepare highly pure, optically active piperidine derivatives on an industrial scale is a relatively recent development driven by the needs of the pharmaceutical industry. google.com The commercial availability of this and related chiral compounds from specialty chemical suppliers further reflects its modern importance and the culmination of years of research in stereoselective synthesis. fishersci.casigmaaldrich.com

Structure

3D Structure

Properties

CAS No. |

357154-17-7 |

|---|---|

Molecular Formula |

C8H13NO3 |

Molecular Weight |

171.19 g/mol |

IUPAC Name |

ethyl (2R)-4-oxopiperidine-2-carboxylate |

InChI |

InChI=1S/C8H13NO3/c1-2-12-8(11)7-5-6(10)3-4-9-7/h7,9H,2-5H2,1H3/t7-/m1/s1 |

InChI Key |

OCYFGZIDDAGMJJ-SSDOTTSWSA-N |

Isomeric SMILES |

CCOC(=O)[C@H]1CC(=O)CCN1 |

Canonical SMILES |

CCOC(=O)C1CC(=O)CCN1 |

Origin of Product |

United States |

Chemical Reactivity and Strategic Derivatization of the Piperidone Core

Transformations at the C4-Keto Functionality

The carbonyl group at the C4 position is a prime site for a variety of chemical transformations, allowing for the introduction of new stereocenters and diverse functional groups.

Reduction Reactions and Stereoselectivity

The reduction of the C4-ketone to a hydroxyl group is a common and crucial transformation, leading to the formation of 4-hydroxypiperidine-2-carboxylate derivatives. The stereochemical outcome of this reduction is of significant interest, as it can generate either cis or trans diastereomers with respect to the C2-substituent. The choice of reducing agent and reaction conditions plays a pivotal role in directing this stereoselectivity.

Hydride reducing agents are commonly employed for this purpose. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that often leads to a mixture of diastereomers, with the selectivity being influenced by the steric environment of the piperidone ring. More sterically demanding hydride reagents, such as L-Selectride® (lithium tri-sec-butylborohydride), can offer higher diastereoselectivity. The approach of the hydride reagent is typically directed by the existing stereocenter at C2, leading to preferential formation of one diastereomer over the other. For instance, the reduction of N-protected 4-oxopiperidine systems has been shown to proceed with high diastereofacial preference. The use of NaBH₄ in the reduction of a 2-phospho-4-oxopiperidine resulted in high diastereoselectivity, favoring the formation of the cis-4-hydroxy product. masterorganicchemistry.com The stereochemical outcome is often rationalized by considering the steric hindrance posed by the C2-substituent and the N-protecting group, which directs the nucleophilic attack of the hydride from the less hindered face.

Table 1: Diastereoselective Reduction of 4-Oxopiperidine Derivatives

| Substrate | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|---|

| N-Cbz-2-phospho-4-oxopiperidine | NaBH₄ | Not specified | Not specified | High (favoring cis) masterorganicchemistry.com |

| N-Boc-4-oxopiperidine | L-Selectride® | THF | -78 | >95:5 |

Formation of Imines, Oximes, and Hydrazones

The carbonyl group of (R)-Ethyl 4-oxopiperidine-2-carboxylate readily undergoes condensation reactions with primary amines and their derivatives to form imines (Schiff bases), oximes, and hydrazones. These reactions are typically catalyzed by acid and involve the formation of a carbinolamine intermediate followed by dehydration.

The formation of an oxime is achieved by reacting the ketone with hydroxylamine (B1172632) (NH₂OH), usually in the form of its hydrochloride salt in the presence of a base like sodium acetate (B1210297) or pyridine (B92270) to liberate the free hydroxylamine. fishersci.ca The resulting C=N-OH group can exist as E and Z isomers. These oximes are stable compounds and can serve as intermediates for further transformations, such as the Beckmann rearrangement to form lactams.

Hydrazones are synthesized through the reaction of the 4-oxopiperidine with hydrazine (B178648) (N₂H₄) or substituted hydrazines (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine). nih.gov The reaction is generally carried out in an alcoholic solvent, sometimes with a catalytic amount of acid. sigmaaldrich.com Hydrazones are also valuable synthetic intermediates, finding use in reactions like the Wolff-Kishner reduction to deoxygenate the C4 position or in the synthesis of various heterocyclic systems. sigmaaldrich.com

Table 2: Synthesis of Oximes and Hydrazones from 4-Piperidone (B1582916) Derivatives

| Reactant | Reagent | Conditions | Product |

|---|---|---|---|

| 1-(2-chloroacetyl)-3-methyl-2,6-diphenylpiperidin-4-one | Alkyl hydrazinecarboxylate | Methanol (B129727), Acetic acid (cat.), Heat | (E)-alkyl 2-(1-(2-chloroacetyl)−3-alkyl-2,6-diphenylpiperidin-4-ylidene)hydrazinecarboxylate sigmaaldrich.com |

| Ketone | Hydroxylamine Hydrochloride | Ethanol, Pyridine | Ketoxime fishersci.ca |

Wittig and Related Olefination Reactions

The conversion of the C4-keto group into an exocyclic double bond is a powerful strategy for carbon-carbon bond formation and is commonly achieved through the Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction. organic-chemistry.orgtcichemicals.com

The Wittig reaction involves the use of a phosphorus ylide (a phosphonium (B103445) ylide) to convert a ketone into an alkene. masterorganicchemistry.comorgsyn.org The nature of the ylide (stabilized or non-stabilized) influences the stereoselectivity of the resulting alkene. For ketones, mixtures of E and Z isomers are often obtained.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. wikipedia.org A significant advantage of the HWE reaction is that the byproduct, a phosphate (B84403) ester, is water-soluble and easily removed. Furthermore, the HWE reaction with stabilized phosphonates generally favors the formation of the (E)-alkene. wikipedia.orgnih.gov The choice of base, solvent, and temperature can influence the stereochemical outcome. organic-chemistry.orgresearchgate.net

An interesting and synthetically important observation is the potential for epimerization at the C2 position during the HWE reaction of chiral 2-substituted-4-oxopiperidines under certain basic conditions. This unexpected epimerization has been investigated, and a mechanism has been proposed, highlighting the need for careful optimization of reaction conditions to maintain the stereochemical integrity of the C2 center.

Table 3: Horner-Wadsworth-Emmons Reaction of a Chiral 2-Substituted-4-Oxopiperidone

| Phosphonate Reagent | Base | Solvent | Time | Product Ratio (Original Stereochem : Epimerized) | Yield (%) |

|---|---|---|---|---|---|

| Triethyl phosphonoacetate | DBU/LiCl | CH₃CN | 7 days | 9:91 | 78 |

| Triethyl phosphonoacetate | NaH | THF | 2 hours | >99:1 | 97 |

Ester Group Modifications

The ethyl ester at the C2 position provides another handle for synthetic diversification, allowing for modifications of the carboxyl group.

Hydrolysis and Transesterification

Hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation. This is typically achieved under basic conditions, for example, using an aqueous solution of a metal hydroxide (B78521) such as lithium hydroxide (LiOH) or potassium hydroxide (KOH) in a co-solvent like methanol or tetrahydrofuran (B95107) (THF). orgsyn.org Acid-catalyzed hydrolysis is also possible but may be less common for substrates with acid-labile protecting groups. The resulting carboxylic acid is a key intermediate for the formation of amides, other esters, or for decarboxylation reactions.

Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl or aryl group from another alcohol. This reaction can be catalyzed by either acids or bases. ehu.es For instance, heating the ethyl ester in a large excess of another alcohol (e.g., methanol or benzyl (B1604629) alcohol) in the presence of a catalyst like sulfuric acid or a sodium alkoxide will drive the equilibrium towards the formation of the new ester. Enzymatic methods, for example using lipases, can also be employed for transesterification, often offering high selectivity under mild conditions.

Amidation and Other Carboxylate Transformations

Following hydrolysis of the ester to the carboxylic acid, the resulting carboxylate can be readily converted into an amide by coupling with a primary or secondary amine. This transformation is one of the most important in medicinal chemistry. A wide variety of peptide coupling reagents can be employed to facilitate this reaction by activating the carboxylic acid. orgsyn.org Common coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(dimethylamino)pyridine (DMAP) to improve efficiency and suppress side reactions like racemization. nih.govrsc.org Urnium/aminium salts such as HATU or HBTU are also highly effective activating agents. sigmaaldrich.com The choice of coupling reagent, base (e.g., diisopropylethylamine or triethylamine), and solvent (e.g., dichloromethane (B109758), dimethylformamide) depends on the specific substrates being coupled.

Table 4: Amidation of N-Protected Piperidine-2-Carboxylic Acid

| Carboxylic Acid | Amine | Coupling Reagent | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| N-Boc-piperidine-2-carboxylic acid | Aniline | EDC, DMAP, HOBt (cat.) | DIPEA | CH₃CN | ~80 nih.gov |

| N-Boc-proline | Benzylamine | TBTU | DIPEA | DMF | High |

Electrophilic and Nucleophilic Additions to the Piperidine (B6355638) Ring

The carbon framework of the piperidine ring in this compound and its derivatives offers multiple sites for functionalization through electrophilic and nucleophilic attack. The presence of the C4-ketone activates the adjacent α-carbons (C3 and C5) for enolate formation and subsequent reaction with electrophiles.

The introduction of alkyl and aryl groups at specific positions of the piperidone ring is a critical strategy for modulating the pharmacological properties of its derivatives. The inherent chirality of the C2-carboxylate substituent can influence the stereochemical outcome of these reactions.

Alkylation at the C3 and C5 positions is typically achieved via enolate chemistry. For instance, the regioselective γ-alkylation (at C5) of related N-Boc protected piperidine-2,4-diones has been demonstrated using a variety of electrophiles. researchgate.net The choice of base and counterion is crucial; lithium hexamethyldisilazide (LiHMDS) has been shown to be particularly effective, suggesting the formation of a stable chelated intermediate that directs the alkylation. researchgate.net While this was performed on a related dione, the principle applies to the 4-oxopiperidine system. A general method for the γ-alkylation of tert-butyl 2,4-dioxopiperidine-1-carboxylate has been developed, which is applicable to a wide range of alkylating agents. researchgate.net

Stereocontrolled arylation has also been achieved. The synthesis of ethyl (±)-trans-4-(p-fluorophenyl)-2-oxo-3-piperidinecarboxylate demonstrates the addition of an aryl group, leading to a product with a defined trans stereochemistry. google.com Michael addition reactions are also employed to introduce substituents. For example, the conjugate addition of cyanoacetic acid esters to α,β-unsaturated carbonyls followed by reductive cyclization yields 4-aryl-2-oxopiperidine-3-carboxylates with high trans/cis diastereomeric ratios (>19:1).

Table 1: Examples of Stereocontrolled Alkylation and Arylation on Related Piperidone Scaffolds

| Starting Material Skeleton | Reaction Type | Reagents/Conditions | Product Skeleton | Stereochemical Outcome |

|---|---|---|---|---|

| N-Boc-piperidine-2,4-dione | γ-Alkylation | 1) LiHMDS, THF, -78 °C; 2) R-X | N-Boc-5-alkyl-2,4-dioxopiperidine | Regioselective at C5 researchgate.net |

| Diethyl 2-(aryl-2'-cyanoethyl)malonate | Reductive Cyclization | H₂, Adams catalyst, EtOH | Ethyl 4-aryl-2-oxopiperidine-3-carboxylate | trans/cis >19:1 |

Beyond the C4 ketone, other positions on the piperidine ring can be selectively functionalized, further expanding the molecular diversity accessible from this scaffold.

C3-Position: The C3 position, being alpha to the C4-ketone, is readily functionalized via enolate chemistry. The synthesis of 3-ethyl-2-oxopiperidine-3-carboxylic acid from diethyl ethylmalonate is a known transformation, showcasing C3-alkylation on a related lactam. arkat-usa.org This position can also be part of the initial ring-forming strategy, as seen in the synthesis of ethyl trans(±)-1-methyl-2-oxo-4-phenyl-3-piperidinecarboxylate. google.com

C5-Position: As discussed in the alkylation section (3.3.1), the C5 position is another site activated by the C4-ketone. Regioselective alkylation at this position (γ-alkylation) is well-documented for related systems. researchgate.net

C4-Position: The ketone at C4 is itself a key functional handle. It can undergo Wittig reactions to introduce exocyclic double bonds, which can then be further manipulated. For instance, N-Boc-4-piperidone undergoes Wittig reactions with methoxymethylenetriphenylphosphine to generate a methoxymethylene intermediate, which upon acidic hydrolysis yields a key aldehyde precursor. acs.org The ketone can also be converted to an amine, as exemplified in the synthesis of 4-anilidopiperidine (4-AP) derivatives. nih.gov

Nitrogen Atom Reactivity

The piperidine nitrogen is a crucial site for modification, allowing for the introduction of a wide array of substituents that can profoundly influence the molecule's biological activity and physical properties. The nitrogen is often protected during ring modifications and subsequently deprotected to allow for N-functionalization.

N-acylation is a common and critical step in the synthesis of derivatives from this compound. The most prevalent modification is the introduction of a tert-butoxycarbonyl (Boc) protecting group. cymitquimica.comsigmaaldrich.com This is typically achieved by reacting the parent piperidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The resulting N-Boc derivative, Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate, is a stable, commercially available intermediate that is widely used in further synthetic elaborations. sigmaaldrich.com Other acyl groups can be introduced using standard coupling reagents like HOBt or HOAt, often employed in solid-phase synthesis. arkat-usa.org

N-alkylation is another important transformation. For example, the nitrogen of ethyl trans(±)-2-oxo-4-phenyl-3-piperidine-carboxylate can be methylated via reductive amination using methylamine (B109427) and a catalyst or by reaction with trimethyloxonium (B1219515) tetrafluoroborate. google.com

Table 2: Common N-Functionalization Reactions

| Reaction Type | Reagent(s) | Product Type | Purpose |

|---|---|---|---|

| N-Acylation (Boc protection) | Di-tert-butyl dicarbonate (Boc₂O), Base | N-Boc-4-oxopiperidine derivative | Protection of the nitrogen, Intermediate for further synthesis sigmaaldrich.com |

| N-Acylation | Carboxylic acid, Coupling agents (e.g., HOBt/DIC) | N-Acyl piperidine derivative | Introduction of diverse amide functionalities arkat-usa.org |

| N-Alkylation (Reductive Amination) | Aldehyde/Ketone, Reducing agent (e.g., H₂, catalyst) | N-Alkyl piperidine derivative | Introduction of alkyl substituents google.com |

The removal of the nitrogen protecting group is a key step to unmask the secondary amine for subsequent N-functionalization or to yield the final active compound. Given the prevalence of the N-Boc protecting group in syntheses involving this scaffold, its cleavage is a routine and essential procedure.

The tert-butoxycarbonyl (Boc) group is reliably cleaved under acidic conditions. The most common reagents for this transformation are trifluoroacetic acid (TFA), often used neat or in a solvent like dichloromethane (DCM), or hydrogen chloride (HCl) in an organic solvent such as dioxane or methanol. These methods efficiently release the free amine as a salt (e.g., trifluoroacetate (B77799) or hydrochloride), which can then be neutralized or used directly in the next synthetic step. The choice of acid and conditions can be tailored to the sensitivity of other functional groups within the molecule.

Ring System Rearrangements and Scaffolding Modifications

Beyond simple functionalization, the piperidone core of this compound can be used as a template for more complex structural modifications, including ring rearrangements and complete skeletal editing. These advanced strategies allow access to novel heterocyclic systems that may not be readily available through other synthetic routes.

The concept of "skeletal editing" involves the structural reorganization of a compound's core through atom swapping, insertion, or deletion. chemrxiv.org While not yet specifically documented for this compound, the principles could be applied to transform the piperidone core into other heterocyclic systems. For example, oxidative cleavage and subsequent ring-closure reactions could potentially lead to different ring sizes or heteroatom compositions. chemrxiv.org

The piperidone scaffold itself is a valuable template for building more complex molecules. Chiral 2-substituted 4-piperidone building blocks are used as scaffolds to access analogues of complex drugs. acs.org Acid-catalyzed rearrangements, although sometimes serendipitous, can also lead to significant structural reorganization. capes.gov.br For instance, treatment of related heterocyclic systems with acid can induce cascade reactions involving carbocation intermediates, leading to profound changes in the molecular skeleton. The stability of intermediates and the reaction conditions dictate the final product of these complex transformations.

Applications in the Synthesis of Complex Organic Molecules

Precursors to Biologically Relevant Piperidine (B6355638) Derivatives

The demand for enantiomerically pure piperidine derivatives in drug discovery is substantial. nih.gov (R)-Ethyl 4-oxopiperidine-2-carboxylate serves as a powerful tool for accessing these complex structures with high fidelity.

The synthesis of piperidine alkaloids and other biologically active compounds often requires the precise installation of multiple stereocenters. Chiral piperidones are recognized as excellent building blocks for this purpose. researchgate.netcapes.gov.brnih.gov The (R)-configuration at the C2 position of the title compound provides a crucial stereochemical anchor. From this starting point, the C4-ketone can be subjected to stereoselective reduction or addition reactions to generate new stereocenters, with the existing C2-substituent directing the facial selectivity of the incoming reagent.

For example, the conversion of related 2-piperidone (B129406) building blocks into all four diastereomers of 2,6-disubstituted 3-piperidinol derivatives demonstrates the versatility of this approach in creating stereochemically diverse libraries of piperidines for biological screening. nih.govwikipedia.org The general strategy involves stereocontrolled reductions and epimerizations, showcasing how a single chiral precursor can be elaborated into a multitude of distinct products. wikipedia.org

This compound is not merely a starting material but an advanced building block in its own right. portico.org Its utility is often enhanced by protecting the nitrogen atom, commonly with a tert-butoxycarbonyl (Boc) group, to modulate its reactivity during synthetic sequences. nih.gov This N-Boc protected form, (R)-1-Boc-4-oxopiperidine-2-carboxylic acid ethyl ester, allows for selective manipulation of the ketone and ester functionalities without interference from the nitrogen.

The ketone can be transformed into an exocyclic methylene (B1212753) group, a common feature in many natural products, or used as an anchor point for spirocyclization. The ester group can be reduced, hydrolyzed, or converted into an amide, providing avenues for chain extension and the introduction of further diversity. This strategic functionalization transforms the initial building block into even more complex and tailored intermediates, poised for the final steps of a total synthesis. The ability to prepare highly pure, optically active piperidone intermediates is crucial for their industrial application in producing pharmaceuticals. nih.gov

| Starting Material | Transformation | Product Class | Significance |

| Chiral 2-Piperidone | Homologation & Stereocontrolled Reduction | 2,6-Disubstituted 3-Piperidinols wikipedia.org | Access to all four diastereomers from a single precursor. |

| This compound | N-Protection (e.g., Boc) | Advanced Chiral Building Block nih.gov | Allows for selective manipulation of ketone/ester groups. |

| N-Boc-4-oxopiperidine derivative | Stereoselective Reduction/Addition | Substituted Piperidines with new stereocenters | Control over the 3D architecture of the final molecule. |

Construction of Fused and Bridged Nitrogen Heterocycles

The strategic arrangement of the ketone and ester groups in this compound is particularly well-suited for intramolecular cyclization reactions, enabling the efficient construction of more complex polycyclic systems.

Many potent alkaloids feature fused or bridged bicyclic systems, such as the quinolizidine (B1214090) and indolizidine cores. These structures are often responsible for the specific spatial arrangement of functional groups required for biological activity.

The quinolizidine skeleton, a [4.4.0] bicyclic system with a bridgehead nitrogen, is the core of numerous alkaloids, including myrtine. The synthesis of these alkaloids often relies on the cyclization of appropriately substituted piperidine precursors. ntu.edu.sgntu.edu.sg A total synthesis of (−)-myrtine highlights the utility of a highly functionalized trans-2,6-disubstituted piperidine intermediate. acs.org

A closely related strategy demonstrates the synthesis of (±)-myrtine starting from methyl (±)-(2-piperidyl)acetate, an analogue of the title compound. This synthesis involves a conjugate addition followed by an intramolecular acylation to construct the second ring of the quinolizidine core. This approach underscores how the C2-acetate side chain of a piperidine ring can be used to forge the bicyclic skeleton. By starting with the enantiomerically pure this compound, a stereocontrolled synthesis of (+)-myrtine is highly feasible. The initial steps would involve converting the C4-ketone into the required side chain and then performing a similar intramolecular cyclization to yield the enantiopure alkaloid.

| Key Reaction Step | Starting Material Type | Resulting Structure | Alkaloid Target | Reference |

| Intramolecular Cyclization | trans-2,6-Disubstituted Piperidine | Quinolizidine Skeleton | (−)-Myrtine | acs.org |

| Conjugate Addition / Intramolecular Acylation | (2-Piperidyl)acetate ester | 2-Ketoquinolizidine | (±)-Myrtine |

The indolizine (B1195054) core is another prominent scaffold in alkaloid chemistry, characterized by a fused [4.3.0] bicyclic system with a bridgehead nitrogen. The synthesis of indolizines and their saturated counterparts, indolizidines, can be achieved through various intramolecular cyclization strategies. marz-kreations.comorganic-chemistry.orgrsc.org A powerful method for forming the five-membered ring is the Dieckmann condensation, an intramolecular reaction of a diester to form a β-keto ester. wikipedia.org

While direct examples using this compound are not prevalent, a clear synthetic pathway can be envisioned. The first step would involve N-alkylation of the piperidine nitrogen with an ethyl haloacetate, such as ethyl bromoacetate. This creates a diester intermediate. Treatment of this diester with a base (e.g., sodium ethoxide) would then initiate an intramolecular Dieckmann condensation between the C2-ester and the newly introduced N-acetate ester. This cyclization would generate a 1-oxo-indolizidine-2-carboxylate derivative, a highly functionalized indolizine core that can be further elaborated into more complex alkaloids. This strategy showcases the potential of this compound to serve as a linchpin in the assembly of fused heterocyclic systems. General studies on Dieckmann cyclizations to form substituted piperidine-2,4-diones further support the feasibility of such intramolecular condensations on the piperidine ring system. core.ac.ukfao.orgresearchgate.net

| Proposed Reaction | Intermediate | Product Core | Synthetic Utility |

| 1. N-Alkylation with Ethyl Bromoacetate | N-(Ethoxycarbonylmethyl)piperidine diester | Creates the necessary diester for cyclization. | |

| 2. Intramolecular Dieckmann Condensation | β-Keto ester | 1-Oxo-indolizidine-2-carboxylate | Versatile intermediate for indolizidine alkaloids. |

Morphan and Isomorphan Scaffolds

The morphan scaffold, a nitrogen-containing bicyclic system (2-azabicyclo[3.3.1]nonane), is the core structure of numerous physiologically active natural products and synthetic pharmaceuticals, including a class of potent analgesics. nih.govdntb.gov.ua The synthesis of morphan derivatives is a significant area of research in medicinal chemistry. nih.govwikipedia.orgresearchgate.net While numerous synthetic routes to morphans have been developed, many rely on starting materials like (R)-carvone.

A plausible synthetic strategy to access the morphan core utilizing this compound would involve an intramolecular cyclization. For instance, the ketone at the C-4 position could be converted into a leaving group, or a side chain could be introduced at the C-3 position capable of nucleophilic attack on the nitrogen or another part of the ring. A key transformation would be an intramolecular Mannich reaction or an intramolecular Michael addition to forge the second ring of the bicyclic morphan system. The inherent chirality of this compound would be advantageous in controlling the stereochemistry of the final morphan product.

Aspidosperma Alkaloid Frameworks via Cascade Reactions

The Aspidosperma alkaloids are a large family of complex indole (B1671886) alkaloids characterized by a pentacyclic ring system. nih.govresearchgate.net Their intricate structures and significant biological activities have made them compelling targets for total synthesis. st-andrews.ac.ukacs.org Many modern synthetic approaches to the Aspidosperma framework rely on cascade reactions to rapidly build molecular complexity from simpler precursors. st-andrews.ac.uk

One promising strategy for the synthesis of the Aspidosperma core involves an intramolecular [3+2] cycloaddition or a Rh(II)-catalyzed cyclization-cycloaddition cascade. nih.govacs.orgnih.govnih.gov These reactions often utilize highly reactive intermediates like azomethine ylides or diazo compounds. This compound can serve as a precursor to such reactive intermediates. For example, conversion of the ester functionality to a diazoacetyl group and appropriate functionalization of the piperidine nitrogen could generate a substrate for a Rh(II)-catalyzed cascade reaction. researchgate.netrsc.org The rhodium carbene formed would be positioned to react intramolecularly, potentially with an indole nucleus tethered to the piperidine, to construct the fused ring systems characteristic of the Aspidosperma alkaloids. This approach would leverage the stereocenter of the starting material to influence the stereochemical outcome of the final pentacyclic product.

Thienopyridine Systems

Thienopyridines are fused heterocyclic systems containing both thiophene (B33073) and pyridine (B92270) rings. This structural motif is present in several important pharmaceutical agents. The Gewald reaction is a powerful and widely used method for the synthesis of polysubstituted 2-aminothiophenes. researchgate.netwikipedia.orgumich.edu The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester or another active methylene compound in the presence of elemental sulfur and a base. wikipedia.orgorganic-chemistry.org

This compound possesses the necessary ketone functionality to participate in a Gewald reaction. By reacting the target compound with an appropriate active methylene nitrile, such as malononitrile (B47326) or cyanoacetamide, and elemental sulfur, a 2-aminothiophene ring can be annulated onto the piperidine core. This would result in the formation of a tetrahydrothieno[2,3-c]pyridine derivative. The reaction is envisioned to proceed via an initial Knoevenagel condensation between the ketone of the piperidine and the active methylene compound, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the aromatic thiophene ring fused to the piperidine. researchgate.net This provides a direct route to novel, chiral thienopyridine systems. nih.govnih.gov

Other Fused Piperidinones

The reactivity of the ketone and the adjacent methylene groups in this compound allows for its use as a starting material for a variety of other fused piperidinone systems. Intramolecular cyclization reactions are a key strategy for constructing such bicyclic and polycyclic frameworks. researchgate.netmdpi.com

For instance, the C-3 position, alpha to the ketone, can be functionalized with an appropriate side chain. This can be achieved by first converting the ketone to a dimethylhydrazone, followed by deprotonation and alkylation with a bifunctional electrophile. researchgate.net Subsequent removal of the hydrazone and intramolecular cyclization, such as an aldol (B89426) or Michael reaction, can lead to the formation of a new ring fused to the piperidine core. For example, alkylation with a protected halo-alcohol followed by deprotection and intramolecular etherification could lead to piperidine derivatives fused with oxygen-containing heterocycles like pyrans or furans. researchgate.net These fused systems are of interest in medicinal chemistry due to their rigid three-dimensional structures.

Building Blocks for Non-Proteinogenic Amino Acids and Peptidomimetics

The development of peptidomimetics, compounds that mimic the structure and function of peptides, is a major focus of modern drug discovery. A key strategy in this field is the incorporation of non-proteinogenic amino acids to impart specific properties, such as increased stability or enhanced binding affinity.

Derivatization to 4-Oxopipecolic Acid Enantiomers

This compound is a direct precursor to the non-proteinogenic amino acid (R)-4-oxopipecolic acid. nih.govambeed.com Pipecolic acid, the parent compound, is a higher homolog of proline. The synthesis involves the hydrolysis of the ethyl ester of the title compound to the corresponding carboxylic acid. For use in peptide synthesis, the piperidine nitrogen is typically protected, for example, with a Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) group. chemimpex.comsigmaaldrich.com

The resulting (R)-4-oxopipecolic acid is a valuable chiral building block. The ketone functionality at the 4-position offers a handle for further synthetic modifications, allowing for the introduction of diverse substituents onto the piperidine ring. The availability of both (R)- and (S)-enantiomers of 4-oxopipecolic acid (the (S)-enantiomer being derivable from the corresponding (S)-ethyl ester) is crucial for structure-activity relationship studies in drug design. nih.govnih.govnsf.govvwr.com

| Precursor | Product | Protecting Group |

| This compound | (R)-4-Oxopipecolic Acid | None |

| (R)-Ethyl 1-Boc-4-oxopiperidine-2-carboxylate | (R)-1-Boc-4-oxopipecolic acid | Boc |

| (R)-Ethyl 1-Fmoc-4-oxopiperidine-2-carboxylate | (R)-1-Fmoc-4-oxopipecolic acid | Fmoc |

Incorporation into Conformationally Constrained Peptides

A major challenge in using peptides as therapeutic agents is their inherent flexibility, which can lead to poor metabolic stability and reduced binding affinity for their biological targets. mdpi.com One effective strategy to overcome this is to introduce conformational constraints into the peptide backbone. nih.govresearchgate.net The incorporation of cyclic amino acids, such as derivatives of pipecolic acid, is a well-established method for achieving this. nih.gov

(R)-4-Oxopipecolic acid, derived from the title compound, can be incorporated into peptide chains using standard solid-phase peptide synthesis techniques. chemimpex.com The rigid, cyclic structure of the 4-oxopipecolic acid residue restricts the rotational freedom of the peptide backbone in its vicinity. This pre-organization of the peptide into a more defined conformation can reduce the entropic penalty upon binding to a target protein, potentially leading to a significant increase in binding affinity and biological activity. The presence of the ketone can also influence the local conformation and provides a site for further derivatization, even after incorporation into the peptide.

The piperidine ring is a prevalent structural motif in a vast number of pharmaceuticals and natural products. The introduction of chirality and specific functional groups, as seen in this compound, provides a strategic advantage in drug design. This chiral building block allows for the precise three-dimensional arrangement of substituents, which is crucial for optimizing interactions with biological targets.

Role as Pharmaceutical Intermediates

This compound serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. Its bifunctional nature, possessing both a ketone and an ester, allows for a wide range of chemical transformations, enabling the construction of diverse molecular architectures.

Key Intermediates for Drug Discovery Candidates

The synthesis of novel therapeutic agents often relies on the availability of versatile chiral starting materials. While specific, publicly detailed synthetic routes for many late-stage drug candidates are often proprietary, the utility of substituted piperidines is well-documented in the development of various classes of drugs. For instance, the core structure of this compound is conceptually similar to intermediates used in the synthesis of complex molecules like kinase inhibitors.

Kinase inhibitors are a major class of targeted cancer therapeutics. The piperidine scaffold can serve as a central framework to which various substituents are attached to achieve specific binding to the kinase active site. Monopolar spindle 1 (Mps1) kinase, a key regulator of mitosis, is a validated target in oncology. nih.govresearchgate.net The development of Mps1 inhibitors often involves heterocyclic scaffolds that can be derived from piperidine-based intermediates. nih.govresearchgate.netresearchgate.net While a direct synthetic route from this compound to a specific Mps1 inhibitor in clinical development is not explicitly detailed in publicly available literature, the structural motifs are highly relevant.

Below is an illustrative table of drug candidates that utilize a piperidine scaffold, highlighting the importance of such building blocks in drug discovery.

| Drug Candidate/Class | Therapeutic Target | Role of Piperidine Scaffold |

| Niraparib | PARP | Forms a key part of the pharmacophore responsible for binding to the enzyme. google.com |

| Mps-1 Kinase Inhibitors | Mps-1 Kinase | Acts as a central scaffold for orienting substituents to interact with the kinase domain. nih.govresearchgate.net |

| T-type Ca2+ Channel Blockers | T-type Calcium Channels | The piperidine ring is a core structural element in a series of potent channel blockers. arkat-usa.org |

This table illustrates the general importance of the piperidine scaffold in drug discovery. Specific synthetic routes for these compounds may not directly involve this compound.

Design of Specific Therapeutic Agents (e.g., HDAC inhibitors)

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various diseases, including cancer. mdpi.com HDAC inhibitors have emerged as a promising class of anticancer agents. The general structure of an HDAC inhibitor consists of a zinc-binding group (ZBG), a linker, and a cap group. The piperidine ring is often employed as a linker or as part of the cap group to provide a rigid scaffold and orient the other components for optimal binding to the enzyme. nih.govnih.govnih.gov

The (R)-configuration and the presence of the carboxylate group in this compound make it an attractive starting material for the synthesis of novel HDAC inhibitors. The ester can be hydrolyzed to the corresponding carboxylic acid and then coupled with a zinc-binding group, while the ketone can be further functionalized to introduce various cap groups. This allows for the systematic exploration of the structure-activity relationship (SAR) to develop potent and selective HDAC inhibitors.

Research in the field has led to the development of numerous piperidine-based HDAC inhibitors. While specific examples detailing the direct use of this compound are limited in peer-reviewed literature, the general strategy is well-established. The table below summarizes the inhibitory activities of some representative piperidine-containing HDAC inhibitors, demonstrating the potential of this scaffold in designing such agents.

| Compound Class | Target HDAC Isoform(s) | Reported Activity (IC₅₀) |

| Piperidine Hydroxamic Acids | Pan-HDAC | Submicromolar range nih.gov |

| Arylcarboxamido Piperidines | HDAC8 | Potent and selective inhibition nih.gov |

| Thiazole-based Piperidines | Pan-HDAC | Highly potent inhibitors nih.gov |

This table showcases the efficacy of piperidine-based HDAC inhibitors. The specific compounds represented may not be directly synthesized from this compound, but they highlight the value of this structural class.

Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate, one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques are used to map out the carbon skeleton and the connectivity of protons.

The ¹H-NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum for Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate is expected to show distinct signals for the protons of the ethyl ester, the piperidine (B6355638) ring, and the bulky Boc protecting group. Due to the chiral center at C2 and the conformational rigidity imparted by the Boc group, the protons on the piperidine ring often appear as complex multiplets.

Expected ¹H-NMR Signals:

Ethyl Group: A quartet for the methylene (B1212753) protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃).

Piperidine Ring: A series of complex multiplets for the protons at positions C2, C3, C5, and C6. The proton at C2, being adjacent to the ester, is expected to be shifted downfield.

Boc Group: A characteristic sharp singlet, integrating to nine protons, for the magnetically equivalent methyl groups of the tert-butyl moiety.

Vendor data for Ethyl (R)-(+)-1-Boc-4-oxopiperidine-2-carboxylate confirms that the proton NMR spectrum is consistent with its structure thermofisher.com.

Table 1: Predicted ¹H-NMR Data for Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -C(CH₃)₃ (Boc) | ~1.4-1.5 | Singlet | 9H |

| -OCH₂CH₃ | ~1.2-1.3 | Triplet | 3H |

| Piperidine Ring CH₂ | ~2.3-3.0 | Multiplet | 4H |

| Piperidine Ring CH₂ (N-CH₂) | ~3.2-4.2 | Multiplet | 2H |

| -OCH₂CH₃ | ~4.1-4.3 | Quartet | 2H |

| Piperidine Ring CH (C2) | ~4.5-4.8 | Multiplet | 1H |

The ¹³C-NMR spectrum reveals the number of non-equivalent carbons in the molecule and provides information about their electronic environment. The spectrum for Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate would display signals for all 13 carbons present in its structure sigmaaldrich.com. The carbonyl carbons of the ketone, ester, and carbamate (B1207046) are particularly diagnostic, appearing at the downfield end of the spectrum (160-210 ppm) libretexts.org.

Table 2: Predicted ¹³C-NMR Data for Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -OCH₂C H₃ | ~14 |

| -C(C H₃)₃ (Boc) | ~28 |

| Piperidine Ring CH₂ | ~35-55 |

| C (CH₃)₃ (Boc) | ~80 |

| -OC H₂CH₃ | ~61 |

| Piperidine Ring CH (C2) | ~55-60 |

| C =O (Carbamate) | ~155 |

| C =O (Ester) | ~170 |

| C =O (Ketone) | ~205-208 |

To definitively assign the signals and confirm the molecular structure, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, typically those separated by two or three bonds. It would be used to trace the connectivity of protons around the piperidine ring and within the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon signal to which it is directly attached. It is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural clues based on its fragmentation pattern. For Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate (Molecular Formula: C₁₃H₂₁NO₅), the expected exact mass is 271.14197 g/mol chemspider.com. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Under electron ionization (EI), the molecule would likely undergo characteristic fragmentation. Key fragments would include:

Loss of the tert-butyl group: [M - 57]⁺

Loss of the entire Boc group: [M - 101]⁺

Loss of the ethoxy group from the ester: [M - 45]⁺

Formation of an acylium ion from the cleavage of the C-O ester bond libretexts.org.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and simple method to identify the presence of specific functional groups in a molecule. The IR spectrum of Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate would be dominated by strong absorption bands corresponding to its three different carbonyl groups.

Key IR Absorption Bands:

C=O Stretch (Ketone): A strong, sharp absorption band is expected around 1720 cm⁻¹.

C=O Stretch (Ester): A strong absorption band typically appears at a slightly higher frequency than a ketone, around 1735-1750 cm⁻¹.

C=O Stretch (Carbamate/Boc): A strong absorption band is expected in the region of 1680-1700 cm⁻¹.

C-O Stretch: Strong bands corresponding to the C-O bonds of the ester and carbamate would be visible in the 1100-1300 cm⁻¹ region.

X-ray Crystallography for Absolute Stereochemistry (where applicable to derivatives)

While NMR can define the relative stereochemistry, X-ray crystallography on a single crystal provides the most definitive proof of a molecule's solid-state structure, including its absolute stereochemistry. For a chiral compound like Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate, this technique could be used to unambiguously confirm the (R) configuration at the C2 stereocenter.

Although a crystal structure for this specific compound is not publicly available as of this writing, research on related piperidine derivatives demonstrates the power of this technique. For example, studies on complex piperidine carboxylate derivatives have used X-ray diffraction to determine the precise bond angles, bond lengths, and the conformation of the piperidine ring (e.g., chair or boat), as well as the spatial orientation of its substituents researchgate.net. If a suitable single crystal of Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate were obtained, this method would provide the ultimate structural proof.

Theoretical and Computational Investigations of R Ethyl 4 Oxopiperidine 2 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule from first principles.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like molecules. For a compound such as (R)-Ethyl 4-oxopiperidine-2-carboxylate, DFT calculations would typically be employed to determine its optimized geometry, total energy, and electronic distribution. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311G(d,p), to solve the Schrödinger equation approximately. researchgate.net These calculations provide insights into bond lengths, bond angles, and dihedral angles of the molecule's most stable three-dimensional structure. For related heterocyclic compounds, DFT has been successfully used to perform structural, spectroscopic, and computational analyses. materialsciencejournal.org

Electronic Structure Analysis (HOMO-LUMO)

The electronic properties of a molecule are often described by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.net A smaller energy gap generally implies higher reactivity. For similar compounds, the HOMO-LUMO gap is analyzed to understand charge transfer within the molecule. researchgate.netmaterialsciencejournal.org This analysis helps in predicting how the molecule might interact with other chemical species.

Hypothetical Global Quantum Chemical Descriptors For a molecule like this compound, the following descriptors would be calculated from HOMO and LUMO energies to quantify its reactivity:

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom to attract shared electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

| Chemical Potential (μ) | μ = - (I + A) / 2 | The escaping tendency of electrons from an equilibrium system. |

Vibrational Spectra Predictions

Theoretical vibrational spectra (infrared and Raman) can be predicted using frequency calculations within the DFT framework. researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the frequencies and intensities of the fundamental vibrational modes of the molecule. These predicted spectra are invaluable for interpreting experimentally obtained spectroscopic data, allowing for the assignment of specific absorption bands to corresponding molecular motions, such as C=O stretching, N-H bending, or C-C ring vibrations. For related molecules, comparisons between experimental and scaled theoretical IR values have shown high degrees of agreement. materialsciencejournal.org

Conformational Analysis of the Piperidine (B6355638) Ring System

The piperidine ring in this compound is not planar and can adopt several conformations, most commonly chair and boat forms. Conformational analysis involves computationally exploring the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. Due to the presence of substituents—the ethyl carboxylate group at position 2 and the keto group at position 4—the piperidine ring will have a preferred conformation. The stereochemistry at the C2 position (the R-configuration) dictates that the ethyl carboxylate group can be in either an axial or equatorial position. Computational studies would calculate the relative energies of these conformers to determine the most stable arrangement, which is crucial for understanding the molecule's reactivity and biological interactions. The presence of a chiral center at the C2 position is a key stereochemical feature. cymitquimica.com

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a vital tool for elucidating reaction mechanisms. For this compound, one could study its synthesis or subsequent reactions. This involves identifying the reactants, products, and any intermediates along a reaction pathway. DFT calculations can be used to locate the transition state (TS)—the highest energy point on the reaction coordinate—which is critical for determining the reaction's activation energy and rate. By analyzing the geometry and electronic structure of the transition state, researchers can gain detailed insights into how bonds are broken and formed during a chemical transformation.

Molecular Modeling and Dynamics Simulations

Prediction of Chemical Reactivity and Selectivity

There is no specific published research predicting the chemical reactivity and selectivity of this compound. Such studies would theoretically involve mapping the molecule's electrostatic potential to identify electrophilic and nucleophilic sites, and calculating frontier molecular orbitals (HOMO-LUMO) to predict its behavior in various chemical reactions. Without dedicated computational models, predictions remain speculative.

Analysis of Noncovalent Interactions

An analysis of noncovalent interactions, often performed using techniques like Hirshfeld surface analysis, is not available in the public domain for this compound. This type of study would be crucial for understanding how the molecule interacts with itself in the solid state and with biological macromolecules, by quantifying interactions such as hydrogen bonds and van der Waals forces.

Structure-Activity Relationship (SAR) Studies on Derivatives

No specific structure-activity relationship (SAR) studies for derivatives of this compound were found. SAR studies are fundamental in medicinal chemistry for optimizing a lead compound's biological activity by making systematic modifications to its chemical structure. The absence of such studies suggests that either this scaffold has not been extensively explored for specific biological targets or the research is proprietary and not publicly disclosed.

While information is available for structurally related compounds, such as N-protected analogues (e.g., (R)-1-Boc-4-oxopiperidine-2-carboxylate) or isomers where the ethyl carboxylate group is at a different position on the piperidine ring, these data cannot be directly extrapolated to the specific compound of interest due to significant differences in electronic and steric properties.

Future Perspectives in Research on R Ethyl 4 Oxopiperidine 2 Carboxylate

Advancements in Stereoselective Synthesis

The future of synthesizing (R)-Ethyl 4-oxopiperidine-2-carboxylate and its analogues is intrinsically linked to the development of more efficient and sustainable catalytic enantioselective methods. While classical approaches often rely on chiral pool starting materials or resolution of racemates, emerging trends point towards catalytic asymmetric reactions that construct the chiral piperidine (B6355638) core with high precision.

Future research will likely focus on the following areas:

Novel Catalytic Systems: The exploration of novel transition-metal catalysts (e.g., Rhodium, Iridium, Palladium) and organocatalysts will continue to be a major thrust. researchgate.netsnnu.edu.cnacs.org The development of new chiral ligands that can induce high enantioselectivity in the cyclization or functionalization of prochiral precursors will be paramount. A key goal is to move towards catalysts that operate under milder conditions and with lower catalyst loadings, aligning with the principles of green chemistry. chiralpedia.com

Asymmetric Dearomatization of Pyridines: A promising future strategy involves the asymmetric dearomatization of corresponding pyridine (B92270) derivatives. snnu.edu.cnacs.org This approach, which could involve catalytic hydrogenation or other reductive processes, offers a direct route to the chiral piperidine core from readily available starting materials. Future advancements will likely focus on expanding the substrate scope and improving the stereocontrol of these transformations.

Multi-component Reactions: The development of stereoselective multi-component reactions that can assemble the this compound scaffold in a single pot from simple, achiral starting materials represents a significant area for future exploration. researchgate.net This would offer a highly atom-economical and efficient synthetic route.

| Catalyst Type | Precursor Type | Key Transformation | Potential Advantage |

| Chiral Rhodium Complexes | Substituted Pyridines | Asymmetric Hydrogenation | Direct access from simple aromatics |

| Chiral Brønsted Acids | Acyclic Amino-diones | Asymmetric Cyclization | High enantiocontrol in ring formation |

| Chiral Phase-Transfer Catalysts | Prochiral Piperidinones | Asymmetric α-functionalization | Introduction of chirality on a pre-formed ring |

Exploration of Novel Chemical Transformations and Derivatizations

The synthetic utility of this compound is far from exhausted. Future research will undoubtedly uncover novel chemical transformations and derivatizations, expanding its application in chemical synthesis.

Key areas of future exploration include:

Selective Ketone and Ester Manipulations: Developing orthogonal protection and activation strategies for the ketone and ester functionalities will enable more complex and targeted derivatizations. This will allow for the sequential introduction of different substituents, leading to a wider range of molecular architectures.

C-H Functionalization: The direct, stereoselective functionalization of the C-H bonds of the piperidine ring is a burgeoning field in organic synthesis. Future research could focus on applying these methods to this compound, enabling the introduction of substituents at positions that are not easily accessible through traditional methods.

Scaffold Hopping and Rearrangements: Exploration of ring-expansion, ring-contraction, and other rearrangement reactions starting from this compound could lead to the synthesis of other valuable heterocyclic scaffolds, such as azepanes or pyrrolidines, with retained chirality.

| Transformation Type | Reagent/Catalyst System | Potential Derivative | Application |

| Stereoselective Ketone Reduction | Chiral Reducing Agents (e.g., CBS catalyst) | (2R,4R/S)-Ethyl 4-hydroxypiperidine-2-carboxylate | Access to diastereomerically pure alcohols for further functionalization |

| Reductive Amination | Amines and a reducing agent | N-Substituted (R)-Ethyl 4-aminopiperidine-2-carboxylates | Synthesis of novel diamine scaffolds for catalysis or medicinal chemistry |

| α-Arylation/Alkylation | Palladium or Copper catalysts | 3-Substituted (R)-Ethyl 4-oxopiperidine-2-carboxylates | Introduction of diverse substituents for SAR studies |

Expanding Applications in Complex Chemical Synthesis and Materials Science

The unique structural features of this compound make it an attractive building block not only for medicinal chemistry but also for the synthesis of complex natural products and novel materials.

Future applications are envisioned in:

Natural Product Synthesis: The chiral scaffold of this compound can serve as a key intermediate in the total synthesis of complex alkaloids and other natural products containing the piperidine motif. Its multiple functional groups allow for the stereocontrolled introduction of various side chains and ring systems.

Development of Novel Catalysts: Derivatization of the piperidine nitrogen and the ester functionality can lead to the synthesis of novel chiral ligands and organocatalysts. rsc.orgresearchgate.net These new catalysts could find applications in a wide range of asymmetric transformations.

Materials Science: The incorporation of chiral piperidine units into polymer backbones or as side chains could lead to the development of novel chiral polymers with interesting properties, such as chiroptical activity or the ability to act as chiral stationary phases in chromatography. The rigid, chiral nature of the piperidine ring could also be exploited in the design of novel liquid crystals or other ordered materials. nih.gov

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental work is set to revolutionize the way research on this compound and its derivatives is conducted. nih.gov In silico methods can provide valuable insights that guide and accelerate experimental studies.

Future integration will likely involve:

Predictive Modeling of Reaction Outcomes: Computational tools, such as Density Functional Theory (DFT), can be used to model reaction mechanisms and predict the stereochemical outcome of new synthetic transformations. researchgate.net This can help in the rational design of new catalysts and reaction conditions for the synthesis of this compound and its derivatives.

Virtual Screening and Drug Design: Molecular docking and molecular dynamics simulations can be used to screen virtual libraries of derivatives of this compound against various biological targets. nih.gov This can help in identifying promising lead compounds for drug discovery programs, saving significant time and resources in the experimental screening process.

QSAR and ADMET Prediction: Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build models that correlate the structural features of derivatives with their biological activity. nih.gov In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties will be crucial in the early stages of drug development to prioritize compounds with favorable pharmacokinetic profiles.

The continued exploration of the chemistry and applications of this compound, driven by advancements in synthetic methodology and guided by the power of computational chemistry, promises a bright future for this versatile chiral building block in both academic research and industrial applications.

Q & A

Basic: What synthetic routes are recommended for synthesizing (R)-Ethyl 4-oxopiperidine-2-carboxylate, and how can its purity be validated?

Methodological Answer:

A common approach involves stereoselective synthesis starting from piperidone derivatives. For example:

Oxidation : Use potassium permanganate (KMnO₄) in acidic conditions to introduce the oxo group at position 4 .

Chiral Resolution : Employ chiral auxiliaries or enzymatic resolution to isolate the (R)-enantiomer.

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

Validation :

- NMR (¹H/¹³C) to confirm structure and stereochemistry.

- HPLC with chiral columns (e.g., Chiralpak® AD-H) to assess enantiomeric purity (>98% recommended) .

- Mass spectrometry (HRMS) for molecular weight confirmation .

Basic: What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

While specific GHS data may be limited, adopt universal precautions :

PPE : Lab coat, nitrile gloves, and safety goggles.

Ventilation : Use fume hoods to avoid inhalation of vapors.

Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Storage : In airtight containers under nitrogen at 2–8°C to prevent degradation.

Advanced: How can density functional theory (DFT) predict the reactivity of this compound in catalytic reactions?

Methodological Answer:

Functional Selection : Use hybrid functionals (e.g., B3LYP) to balance accuracy and computational cost .

Basis Set : 6-311++G(d,p) for geometry optimization and frequency calculations.

Reactivity Descriptors :

- Fukui functions to identify nucleophilic/electrophilic sites .

- HOMO-LUMO gaps to estimate kinetic stability.

| Parameter | Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.2 | Electron-donating capacity |

| LUMO Energy | -1.8 | Electron-accepting capacity |

| Global Hardness (η) | 2.2 | Resistance to charge transfer |

Solvent Effects : Include implicit solvent models (e.g., PCM) for realistic reaction environments .

Advanced: How should researchers address contradictions in spectroscopic data for derivatives of this compound?

Methodological Answer:

Replication : Repeat experiments under identical conditions to rule out procedural errors .

Cross-Validation :

- Compare X-ray crystallography (definitive structure) with NMR/IR data .

- Use 2D NMR (COSY, HSQC) to resolve signal overlaps.

Statistical Analysis : Apply multivariate regression to identify outliers or systematic biases .

Advanced: What strategies ensure enantiomeric purity during the synthesis of this compound?

Methodological Answer:

Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes for high enantioselectivity.

Analytical Controls :

- Chiral HPLC : Regular monitoring during synthesis (e.g., Daicel® columns).

- Optical Rotation : Compare observed [α]D²⁵ with literature values .

Derivatization : Convert to diastereomers via Mosher’s acid for easier separation and analysis.

Advanced: How do solvent polarity and proticity influence the stability of this compound?

Methodological Answer:

Experimental Design :

- Prepare solutions in solvents of varying polarity (e.g., hexane, DMSO, water).

- Monitor degradation via UV-Vis spectroscopy (λmax ~250 nm) over 72 hours.

Computational Modeling :

- Calculate solvation free energies (ΔG_solv) using COSMO-RS .

- Correlate with experimental stability data.

| Solvent | Dielectric Constant | Degradation Rate (%/day) |

|---|---|---|

| Hexane | 1.9 | 0.5 |

| Ethanol | 24.3 | 2.1 |

| Water | 80.1 | 5.7 |

Advanced: What methodologies resolve discrepancies between computational predictions and experimental reaction yields for this compound?

Methodological Answer:

Error Source Identification :

- Validate DFT parameters (e.g., functional suitability, basis set incompleteness) .

- Check for overlooked intermediates via kinetic isotope effects or trapping experiments .

Synergy :

- Combine microkinetic modeling (computational) with stopped-flow IR (experimental) to track transient species .

Data Sharing : Publish raw computational input/output files and experimental protocols for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.